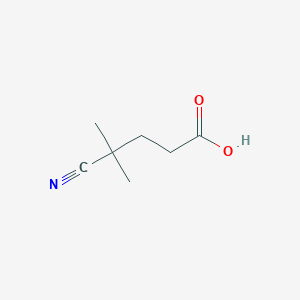

4-Cyano-4-methylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2,5-8)4-3-6(9)10/h3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXQJKRHMHUFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27579-05-1 | |

| Record name | 4-cyano-4,4-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 4-Cyano-4-methylpentanoic Acid (CAS 27579-05-1)

The following technical guide provides an in-depth analysis of 4-Cyano-4-methylpentanoic acid (CAS 27579-05-1) , a critical functional intermediate in controlled radical polymerization (RAFT) and a structural scaffold for gem-dimethyl GABA analogs.[1]

Functional Utility in Controlled Polymerization & Pharmaceutical Synthesis [1]

Executive Summary

This compound (CMPA) is a heterofunctional carboxylic acid primarily utilized as the "R-group" source in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization agents (e.g., CTPPA).[1][2] Its unique structure—featuring a tertiary cyano-substituted carbon and a free carboxylic acid—makes it an ideal radical leaving group that can re-initiate polymerization while providing a functional handle for bioconjugation.[1]

Beyond polymer chemistry, CMPA serves as a synthetic precursor for gem-dimethyl GABA analogs , a class of compounds investigated for their potential neurological activity similar to Gabapentin and Pregabalin.[1] However, recent stability studies indicate a critical autocatalytic hydrolysis pathway that researchers must control to ensure reagent purity.[1]

Chemical Profile & Physicochemical Properties[1][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 27579-05-1 |

| IUPAC Name | This compound |

| Synonyms | 4-Cyano-4-methylvaleric acid; CMPA; ACVA-monomer |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DMSO, Water (pH dependent), Chloroform |

| Melting Point | 68–72 °C (Typical) |

| pKa | ~4.8 (Carboxylic acid) |

| Stability Warning | Susceptible to intramolecular catalysis (Nitrile → Amide) |

Synthetic Utility & Mechanism

Role in RAFT Polymerization

In RAFT polymerization, CMPA is the structural fragment responsible for re-initiating polymer chains.[1] When used in Chain Transfer Agents (CTAs) like 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid , the CMPA radical is released upon fragmentation.[1]

-

Mechanism: The tertiary carbon radical is stabilized by the cyano group, facilitating efficient fragmentation and re-initiation of methacrylic and acrylic monomers.[1]

-

End-Group Fidelity: The carboxylic acid group remains at the

-terminus of the polymer, allowing for subsequent conjugation to proteins or drug molecules via EDC/NHS chemistry.[1]

Precursor to GABA Analogs

CMPA contains a gem-dimethyl substituted carbon skeleton.[1] Reduction of the nitrile group yields 5-amino-4,4-dimethylpentanoic acid , a structural analog of

-

Reaction Pathway: CMPA

Gem-dimethyl GABA Analog.[1] -

Therapeutic Relevance: These analogs are explored for improved lipophilicity and blood-brain barrier penetration compared to native GABA.[1]

Synthesis Workflow (DOT Diagram)

The synthesis typically originates from Levulinic Acid , utilizing a Strecker-type reaction or via the decomposition of the azo-initiator ACVA.[1]

Figure 1: Synthesis and downstream application pathways of this compound.

Critical Stability Insight: Autocatalytic Hydrolysis

Recent studies have identified a critical instability in CMPA and its derivatives.[1] The proximity of the carboxylic acid to the nitrile group allows for intramolecular catalysis , converting the nitrile into a primary amide.[1][3]

-

Mechanism: The carboxylic acid protonates the nitrile nitrogen (or activates water), facilitating nucleophilic attack.[1]

-

Impact: The resulting amide (4-carbamoyl-4-methylpentanoic acid) does not function as a radical initiator or RAFT agent, leading to loss of molecular weight control (high dispersity,

).[1] -

Prevention: Store CMPA and related CTAs at -20°C and ensure strictly anhydrous conditions during storage.

Figure 2: Autocatalytic hydrolysis mechanism degrading CMPA functionality.[1]

Experimental Protocols

Purification of CMPA (Removal of Amide Impurity)

Since commercial samples often contain the amide impurity, purification is required before sensitive polymerizations.[1]

-

Dissolution: Dissolve crude CMPA (10 g) in Ethyl Acetate (100 mL).

-

Wash: Wash the organic phase with 0.1 M HCl (2 x 50 mL) to remove any trace basic impurities, followed by Brine (1 x 50 mL).

-

Drying: Dry over anhydrous MgSO₄ for 30 minutes. Filter.

-

Recrystallization: Concentrate the filtrate to ~20 mL. Add n-Hexane dropwise until turbid.[1] Cool to 4°C overnight.[1]

-

Collection: Filter the white crystals and dry under high vacuum at room temperature.

-

Target Purity: >98% by ¹H NMR.[1]

-

Analytical Characterization (¹H NMR)

To validate the structure and check for hydrolysis:

-

Solvent: CDCl₃ or DMSO-d₆.[1]

-

Key Signals (CMPA):

-

Impurity Flag: Look for signals at

6.8–7.5 ppm (broad singlets), corresponding to Amide NH₂ protons if hydrolysis has occurred.[1]

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye).[1]

-

Cyanide Risk: While the nitrile group is covalently bonded, thermal decomposition at extreme temperatures (>200°C) may release toxic fumes (NOx, CN⁻).[1]

-

Storage: Hygroscopic . Store in a desiccator at -20°C.

-

PPE: Standard laboratory gloves (Nitrile), safety goggles, and lab coat.[1] Work in a fume hood during synthesis or thermal activation.[1]

References

-

Moad, G., & Rizzardo, E. (2021).[1][2][3] RAFT Polymerization: Methods, Synthesis and Applications. John Wiley & Sons.[1][2][4][3] [1]

-

Fuchs, et al. (2024).[1][2][3] "Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control". ACS Macro Letters. [Link][1][3]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 87087691. [Link][1]

Sources

- 1. Process for synthesis of (s) - pregabalin - Patent WO-2012059797-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Technical-Guide-to-4-Cyano-4-methylpentanoic-acid-and-its-Dimeric-Analogue-ACVA

Abstract

In the landscape of polymer chemistry and advanced material science, precision in the selection of reagents is paramount. This guide provides an in-depth comparative analysis of 4,4'-Azobis(4-cyanovaleric acid) (ACVA), a widely utilized water-soluble radical initiator, and its direct synthetic precursor, 4-Cyano-4-methylpentanoic acid. We will dissect their respective molecular structures, physicochemical properties, and spectroscopic signatures. The core of this paper is dedicated to elucidating the synthetic pathway from the monomeric acid to the dimeric azo compound and the subsequent thermal decomposition mechanism that makes ACVA a cornerstone for initiating polymerization. Through detailed protocols, mechanistic diagrams, and a review of their applications, particularly in the realm of drug delivery and polymer therapeutics, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

Part 1: Molecular Architecture and Physicochemical Profile

A foundational understanding of this compound and ACVA begins with their distinct molecular structures. While related, their functionalities and applications diverge significantly due to their structural differences.

1.1. The Monomeric Precursor: this compound

This compound is a monofunctional carboxylic acid characterized by a pentanoic acid backbone with a nitrile (-C≡N) and a methyl (-CH₃) group attached to the fourth carbon. Its utility is primarily as a chemical intermediate, most notably in the synthesis of ACVA.

1.2. The Dimeric Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA)

ACVA, also known as 4,4'-Azobis(4-cyanopentanoic acid), is a symmetrical molecule formed by the dimerization of two 4-cyanovaleric acid radicals linked by an azo (-N=N-) group.[1] This central azo linkage is thermally labile and serves as the source of free radicals upon heating.[2] The presence of two carboxylic acid groups renders ACVA water-soluble, a critical property for its use in aqueous polymerization systems.[3][4]

The structural relationship is visualized below, where two molecules of the precursor conceptually combine to form the dimeric ACVA structure.

Caption: Synthetic relationship between the precursor and ACVA.

1.3. Comparative Physicochemical Properties

The differing structures impart distinct physicochemical properties, which are summarized below for ease of comparison.

| Property | This compound | 4,4'-Azobis(4-cyanovaleric acid) (ACVA) |

| Molecular Formula | C₇H₁₁NO₂[5] | C₁₂H₁₆N₄O₄[4] |

| Molar Mass | 141.17 g/mol [5] | 280.28 g/mol [2] |

| Appearance | Not specified (typically a solid) | White crystalline powder[2] |

| Melting Point | Not readily available | 118-125 °C (decomposes)[4] |

| Solubility | Soluble in organic solvents | Soluble in water, DMSO, and Methanol[3][4] |

| Key Functional Groups | -COOH, -C≡N | Two -COOH, Two -C≡N, -N=N- |

1.4. Spectroscopic Characterization: A Tool for Verification

In any synthetic workflow, verification of reactants and products is a cornerstone of trustworthy science. FT-IR and NMR spectroscopy are indispensable tools for this purpose.[6]

-

¹H NMR Spectroscopy : The ¹H NMR spectrum of ACVA is expected to show characteristic peaks for the methyl protons and the methylene protons of the pentanoic acid backbone.[7][8] The absence of the carboxylic acid proton peak in deuterated solvent exchange experiments can confirm its presence.[9]

-

FT-IR Spectroscopy : The FT-IR spectrum of ACVA will exhibit a strong absorption band for the nitrile group (C≡N) at approximately 2240 cm⁻¹, and a broad absorption for the carboxylic acid O-H stretch around 3000 cm⁻¹, along with the C=O stretch near 1710 cm⁻¹.

Part 2: Synthesis, Mechanism, and Experimental Protocols

The transformation of this compound into ACVA is a critical process that enables its function as a radical initiator. Understanding this synthesis and the subsequent decomposition is key to its effective application.

2.1. Synthesis of ACVA from this compound

The synthesis of ACVA typically involves the reaction of its precursor with a hydrazine source to form a hydrazo intermediate, which is then oxidized to yield the final azo compound.[10] This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

2.1.1. Detailed Experimental Protocol: Synthesis of ACVA

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup : In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Intermediate Formation : Dissolve this compound in a suitable solvent, such as aqueous sodium hydroxide. Cool the solution in an ice bath.

-

Hydrazine Addition : Slowly add a solution of hydrazine sulfate to the cooled reaction mixture via the dropping funnel.

-

Oxidation : After the formation of the hydrazo intermediate is complete (monitored by TLC or LC-MS), introduce an oxidizing agent, such as hydrogen peroxide or bromine water, to the reaction.

-

Isolation and Purification : The crude ACVA product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent like methanol to obtain pure ACVA.[8]

-

Characterization : Confirm the identity and purity of the synthesized ACVA using NMR, FT-IR, and melting point analysis.

2.2. Mechanism of Action: Thermal Decomposition of ACVA

The utility of ACVA as a radical initiator stems from the thermal lability of the central azo bond.[2] Upon heating to approximately 70 °C, the C-N bonds adjacent to the azo group undergo homolytic cleavage, releasing a molecule of nitrogen gas (N₂) and generating two identical cyano-carboxylic radicals.[2][11]

This decomposition process is a first-order reaction and is the rate-determining step for the initiation of polymerization. The generated radicals are highly reactive and will proceed to attack monomer units, initiating the polymerization chain reaction. The decomposition has been shown to be a complex, multi-stage process.[12][13]

Caption: Thermal decomposition pathway of ACVA for radical generation.

Part 3: Applications in Research and Drug Development

The unique properties of ACVA, particularly its water solubility and functional carboxylic acid groups, have made it a valuable tool in various advanced applications.

3.1. ACVA in Polymer Synthesis for Drug Delivery

ACVA is extensively used as a free radical initiator in the synthesis of polymers for biomedical applications.[3][4] Its water solubility makes it ideal for emulsion and solution polymerization of hydrophilic monomers to create hydrogels and nanoparticles for drug delivery systems.[14][15][16]

The carboxylic acid moieties on the resulting polymer chains or nanoparticle surfaces are particularly advantageous. They provide sites for covalent conjugation of drugs, targeting ligands, or other biomolecules, enabling the creation of sophisticated and targeted drug delivery vehicles.[17]

3.2. Workflow for ACVA-Initiated Nanoparticle Synthesis

The following diagram illustrates a typical workflow for synthesizing drug-loaded polymer nanoparticles using ACVA.

Caption: Experimental workflow for drug-loaded nanoparticle synthesis using ACVA.

3.3. Role of this compound in Advanced Applications

While ACVA takes the spotlight in applications, its precursor, this compound, is a crucial starting material. Its structure can also be modified to create other functional molecules. For instance, the carboxylic acid group can be esterified to produce more hydrophobic derivatives, which can then be used to synthesize oil-soluble azo initiators.[9]

Conclusion

This compound and 4,4'-Azobis(4-cyanovaleric acid) represent a clear example of how a simple synthetic modification—dimerization via an azo linkage—can transform a chemical intermediate into a highly functional tool for polymer science. The water solubility and reactive handles of ACVA have cemented its role in the development of advanced materials for drug delivery and other biomedical applications. This guide has provided a comprehensive overview of their structures, properties, synthesis, and mechanisms, offering a solid foundation for researchers and developers working at the forefront of materials science and pharmaceutical research.

References

-

Fisher Scientific. 4,4'-Azobis(4-cyanovaleric acid), 98%, cont. ca 18% water 25 g.

-

ChemicalBook. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0.

-

Benchchem. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0.

-

Wikipedia. 4,4′-Azobis(4-cyanopentanoic acid).

-

ResearchGate. Kinetics and mechanism for thermal and photochemical decomposition of 4,4'-azobis(4-cyanopentanoic acid) in aqueous media.

-

Nature. 4,4′-Azobis(4-cyanovaleric acid) used as a water-soluble radical generator.

-

ResearchGate. Thermal analysis and pyrolysis products analysis of 4,4′-azobis (4-cyanovaleric acid) by using thermal analysis methods and combination technology.

-

FooDB. Showing Compound 4-Methylpentanoic acid (FDB008206).

-

Alkali Scientific. 4-Methylpentanoic Acid | Spectrum Chemical®.

-

ResearchGate. ¹H NMR spectra for synthesis of SABC: (a) ACVA.

-

PubChem. 4,4-Azobis(4-cyanovaleric acid) | C12H16N4O4 | CID 92938.

-

ResearchGate. Supporting information Kinetics and mechanism for thermal and photochemical decomposition of 4,4'-azobis(4-cyanopentanoic acid).

-

National Institutes of Health. Polymers for Drug Delivery Systems.

-

ResearchGate. Thermal decomposition of ACVA and radical formation.

-

MDPI. Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances.

-

PubChem. 4-Cyano-3-hydroxy-4-methylpentanoic acid | C7H11NO3 | CID 22723509.

-

ResearchGate. The 1 H NMR spectrum of the hydrophobic initiator ACVA12 in CDCl 3.

-

YouTube. How Are Advanced Polymers Used For Drug Delivery? - Chemistry For Everyone.

-

Chemsrc. 4-Methylpentanoic acid | CAS#:646-07-1.

-

SpectraBase. Butanoic acid, 4-cyano-, methyl ester.

-

Guidechem. 2-cyano-4-methylpentanoic acid 18283-41-5 wiki.

-

ResearchGate. Acrylamide-based hydrogel drug delivery systems: Release of Acyclovir from MgO nanocomposite hydrogel.

-

Thermo Fisher Scientific. Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies.

-

ResearchGate. ¹H-NMR spectrum of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk.

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.

-

American Chemical Society. Unlocking Thermal Flexibility in Ni-Based Fluorinated Square-Pillared MOFs: Insights into Pore Transitions and Node-Linker Dynam.

-

National Institutes of Health. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview.

-

The Royal Society of Chemistry. Supplementary Information.

-

Sigma-Aldrich. 4-Methylpentanoic acid Isocaproic acid.

Sources

- 1. 4,4-Azobis(4-cyanovaleric acid) | C12H16N4O4 | CID 92938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Azobis(4-cyanopentanoic acid) - Wikipedia [en.wikipedia.org]

- 3. 4,4'-Azobis(4-cyanovaleric acid), 98%, cont. ca 18% water 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances | MDPI [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 4-Cyano-4-methylpentanoic acid and 2-cyano isomer

This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between 4-Cyano-4-methylpentanoic acid and its isomer 2-Cyano-4-methylpentanoic acid .[1]

While these two molecules share the same molecular formula (

Structural Identity & Molecular Architecture

The defining difference lies in the regiochemistry of the cyano (-CN) group relative to the carboxylic acid (-COOH) and the branching of the alkyl chain.[1]

Comparative Data Table

| Feature | This compound | 2-Cyano-4-methylpentanoic acid |

| CAS Number | 27579-05-1 | 18283-41-5 |

| Common Context | Polymer Chemistry (RAFT Agents) | Pharmaceutical Synthesis (Pregabalin) |

| Structure Type | ||

| Cyano Environment | Tertiary (Quaternary Carbon) | Secondary (Tertiary Carbon) |

| Chirality | Achiral (Symmetry at C4) | Chiral (Stereocenter at C2) |

| Acid Dissociation | Typical Carboxylic Acid (pKa ~4.[1]8) | Enhanced Acidity ( |

| Stability Issue | Intramolecular Hydrolysis (Autocatalysis) | Decarboxylation (Thermal Instability) |

Structural Visualization

Figure 1: Structural comparison highlighting the steric environment of the nitrile group.[1] Target A possesses a gem-dimethyl quaternary center, while Target B features an acidic alpha-proton.[1]

Synthetic Pathways & Origin

The synthesis of these isomers dictates their impurity profiles and industrial availability.[1]

Synthesis of 2-Cyano-4-methylpentanoic acid (Pregabalin Route)

This isomer is synthesized via a Knoevenagel condensation followed by reduction.[1] It is the structural scaffold that provides the "isobutyl" backbone of Pregabalin (Lyrica).[1]

-

Condensation: Isobutyraldehyde reacts with Ethyl Cyanoacetate (catalyzed by piperidine/acetic acid) to form the

-unsaturated ester.[1] -

Reduction: Catalytic hydrogenation (Pd/C) or hydride reduction yields the saturated 2-cyano ester.[1]

-

Hydrolysis: Careful hydrolysis yields the free acid, 2-Cyano-4-methylpentanoic acid .[1]

Synthesis of this compound (Radical Route)

This isomer is typically derived from the decomposition of azo-initiators, specifically 4,4'-Azobis(4-cyanovaleric acid) (ACPA) .[1]

-

Precursor Decomposition: Thermal decomposition of ACPA generates two radical species: HOOC-CH2-CH2-C[1]•(CH3)(CN).[1]

-

Termination/Trapping: These radicals are often trapped by dithiobenzoates to form RAFT agents (e.g., 4-cyano-4-(thiobenzoylthio)pentanoic acid).[1] The free acid form represents the "R-group" fragment of these chain transfer agents.[1]

Figure 2: Distinct synthetic lineages.[1] The 2-cyano isomer arises from classical carbonyl chemistry, while the 4-cyano isomer originates from radical chemistry.[1]

Reactivity Profile & Stability Mechanisms

Understanding the reactivity differences is crucial for process safety and analytical method development.[1]

2-Cyano-4-methylpentanoic acid: Decarboxylation Risk

The presence of the electron-withdrawing cyano group at the

-

Mechanism: Heating the acid (especially in the presence of base) facilitates the loss of

to form 4-methylpentanenitrile .[1] -

Process Implication: In Pregabalin synthesis, this decarboxylation is a controlled step (usually performed on a substituted malonate precursor), but premature decarboxylation of the 2-cyano acid is a degradation pathway.[1]

This compound: Intramolecular Autocatalysis

This isomer exhibits a unique instability mechanism known as self-catalyzed hydrolysis .[1]

-

Mechanism: The carboxylic acid tail can fold back to activate the nitrile group (intramolecular general acid catalysis), facilitating the addition of water to form an amide (primary amide) or a cyclic imide intermediate.[1]

-

Evidence: Recent studies in polymer chemistry have shown that RAFT agents containing this "R-group" can degrade upon storage, converting the nitrile to an amide.[1][2] This "Amide-CTA" leads to poor molecular weight control in subsequent polymerizations [1].[1][2][3]

-

Differentiation: Unlike the 2-cyano isomer, the 4-cyano isomer cannot decarboxylate easily because the cyano group is attached to a quaternary carbon (no

-proton to facilitate the mechanism).[1]

Analytical Differentiation

To distinguish these isomers in a crude mixture, use the following spectroscopic markers:

1H NMR Spectroscopy

-

2-Cyano Isomer: Look for the Methine Proton (

-CH).[1] -

4-Cyano Isomer: Look for the Gem-Dimethyl Singlet .[1]

Infrared (IR) Spectroscopy

-

Nitrile Stretch: Both will show a weak-to-medium band at ~2240 cm⁻¹.[1]

-

Carbonyl Environment:

-

2-Cyano: The electron-withdrawing

-cyano group increases the carbonyl stretching frequency (shift to higher wavenumber, >1715 cm⁻¹) compared to a standard aliphatic acid.[1] -

4-Cyano: The nitrile is remote (

-position).[1] The carbonyl stretch will appear as a standard aliphatic carboxylic acid (~1705–1710 cm⁻¹).[1]

-

References

-

Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent . ACS Macro Letters, 2024.[1] [1][2]

-

Process for synthesis of (S)-pregabalin . World Intellectual Property Organization (WO2012059797A1).[1]

-

This compound (CAS 27579-05-1) Entry . PubChem. [1]

-

2-Cyano-4-methylpentanoic acid (CAS 18283-41-5) Entry . PubChem. [1]

Sources

Solubility of 4-Cyano-4-methylpentanoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Cyano-4-methylpentanoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive empirical data for this specific molecule, this document leverages fundamental principles of physical organic chemistry and draws upon data from structurally analogous compounds to build a robust predictive model of its solubility. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for applications ranging from synthesis and purification to formulation and screening. The guide details the molecular features governing solubility, provides qualitative predictions across a range of common organic solvents, and presents a rigorous, field-proven experimental protocol for quantitative solubility determination.

Introduction: Understanding the Molecule

This compound is a multifunctional organic compound featuring a carboxylic acid group, a nitrile (cyano) group, and a quaternary carbon center. Its unique structure dictates its physicochemical properties and, consequently, its solubility profile.

Chemical Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Characteristics (Predicted):

To understand the solubility of this compound, we must first consider its key molecular properties. Based on its structure and data from its isomer, 2-cyano-4-methylpentanoic acid, we can infer the following characteristics[1]:

-

Molecular Formula: C₇H₁₁NO₂

-

Molecular Weight: 141.17 g/mol

-

Functional Groups:

-

Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). This group imparts acidic properties.

-

Nitrile (-C≡N): A polar group with a significant dipole moment, capable of acting as a hydrogen bond acceptor.

-

-

Topological Polar Surface Area (TPSA): Predicted to be ~61.1 Ų. This value suggests a significant polar character, which is a strong indicator of potential solubility in polar solvents[2].

-

Molecular Structure: The molecule possesses a five-carbon backbone. The quaternary carbon atom at the 4-position, substituted with two methyl groups, introduces steric bulk. This branched, aliphatic character contributes to its nonpolar nature, which counteracts the polarity of the functional groups.

The solubility of this molecule is therefore governed by a delicate balance between the polar, hydrogen-bonding capabilities of its nitrile and carboxylic acid moieties and the nonpolar, hydrophobic nature of its branched alkyl framework.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This means that solutes tend to dissolve in solvents with similar intermolecular forces.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding as both donors and acceptors. The carboxylic acid group of this compound will interact strongly with these solvents through hydrogen bonds. The nitrile group will also contribute via dipole-dipole interactions and as a hydrogen bond acceptor. However, the C7 hydrocarbon portion of the molecule is hydrophobic. In homologous series, water solubility tends to decrease as the carbon chain length increases beyond four or five atoms. Therefore, while solubility is expected in polar protic solvents, it may be limited, particularly in water.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents have significant dipole moments but lack O-H or N-H bonds, so they primarily act as hydrogen bond acceptors. They will effectively solvate the molecule through dipole-dipole interactions with both the nitrile and carboxylic acid groups. The carbonyl oxygen of acetone or the sulfoxide oxygen of DMSO can accept a hydrogen bond from the carboxylic acid's hydroxyl group. High solubility is generally expected in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and rely on weaker van der Waals forces (London dispersion forces) for interaction. The polar functional groups of this compound are not well-solvated by these solvents, leading to poor solute-solvent interactions. The energy required to break the strong intermolecular hydrogen bonds between the solute molecules would not be compensated by the weak interactions with the solvent. Consequently, the compound is predicted to have very low solubility in nonpolar solvents. This is consistent with the observed low solubility of adipic acid, a related dicarboxylic acid, in solvents like cyclohexane and benzene.[4]

Predicted Solubility Profile

Based on the theoretical framework and data from analogous compounds such as adipic acid[4][5], pivalic acid[6][7], and 4-methylpentanoic acid[8][9], the following table provides a qualitative prediction of the solubility of this compound at ambient temperature.

| Solvent Class | Solvent Example | Predicted Solubility | Justification |

| Polar Protic | Water | Sparingly Soluble | The two polar functional groups promote solubility, but the C7 hydrocarbon backbone limits it. |

| Methanol, Ethanol | Soluble to Very Soluble | The alcohol's alkyl group can interact with the solute's backbone, while the -OH group forms strong hydrogen bonds. Adipic acid is very soluble in methanol and ethanol.[4] | |

| Polar Aprotic | Acetone | Very Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance by the acetone carbonyl. Adipic acid is soluble in acetone.[4] |

| Acetonitrile | Soluble | The nitrile group of the solvent can interact favorably with the polar groups of the solute. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful, highly polar solvent capable of disrupting the solute's intermolecular forces. | |

| Ethyl Acetate | Soluble | A moderately polar solvent; its ester group can act as a hydrogen bond acceptor. Used as an extraction solvent for related compounds.[10] | |

| Nonpolar | Hexane, Cyclohexane | Insoluble | Mismatch of intermolecular forces. Strong solute-solute interactions (H-bonds) are not overcome by weak solute-solvent (van der Waals) interactions. |

| Toluene | Sparingly Soluble | The aromatic ring allows for slightly stronger interactions than hexane, but overall polarity is too low for significant dissolution. | |

| Diethyl Ether | Slightly to Sparingly Soluble | The ether oxygen provides some polarity and can act as a hydrogen bond acceptor, but the large nonpolar alkyl groups limit its solvating power for this solute. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative data, a rigorous experimental approach is necessary. The Isothermal Shake-Flask Method is the gold-standard and is recommended by the OECD for its reliability.[11][12] The following protocol outlines the steps for its execution, coupled with a gravimetric finish.

Principle

An excess amount of the solid solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established (i.e., the solution is saturated), the undissolved solid is separated, and the concentration of the solute in the clear supernatant is determined analytically.

Materials and Equipment

-

This compound (high purity, >99%)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic orbital shaker or water bath with agitation

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance (readable to 0.01 mg)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Pipettes and general laboratory glassware

Experimental Workflow Diagram

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chem.ws [chem.ws]

- 4. Adipic acid - Wikipedia [en.wikipedia.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pivalic acid - Wikipedia [en.wikipedia.org]

- 8. 4-Methylpentanoic acid | CAS#:646-07-1 | Chemsrc [chemsrc.com]

- 9. Showing Compound 4-Methylpentanoic acid (FDB008206) - FooDB [foodb.ca]

- 10. US6551804B2 - Process for preparing 4-cyanopentanoic acid - Google Patents [patents.google.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Chemical Stability of 4-Cyanovaleric Acid Derivatives

Introduction: The Role and Relevance of 4-Cyanovaleric Acid Derivatives in Modern Drug Development

4-Cyanovaleric acid and its derivatives represent a class of bifunctional molecules increasingly utilized as scaffolds and intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Their unique structure, featuring both a nitrile and a carboxylic acid (or its derivative), offers versatile synthetic handles for building molecular complexity. The nitrile group, a potent hydrogen bond acceptor and a bioisostere for various functional groups, can significantly influence a molecule's pharmacokinetic profile.[1] However, the inherent reactivity of both the nitrile and the carboxylic acid moieties necessitates a thorough understanding of their chemical stability. For researchers, scientists, and drug development professionals, comprehending the degradation pathways and stability profiles of these compounds is not merely an academic exercise; it is a critical component of ensuring drug safety, efficacy, and shelf-life, as mandated by regulatory bodies like the FDA and ICH.[2]

This in-depth technical guide provides a comprehensive exploration of the chemical stability of 4-cyanovaleric acid and its common derivatives. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings of degradation, offers field-proven insights into experimental design for stability studies, and provides actionable protocols for the modern pharmaceutical laboratory.

Pillar I: Intrinsic Stability and Key Degradation Pathways

The stability of a 4-cyanovaleric acid derivative is fundamentally governed by the chemical properties of its two primary functional groups: the nitrile and the carboxylic acid (or its ester/amide variant). Forced degradation studies, which intentionally stress the molecule under more severe conditions than accelerated stability testing, are essential to identify likely degradation products and establish degradation pathways.[2][3]

Hydrolytic Degradation: The Primary Pathway of Concern

Hydrolysis is the most common degradation pathway for 4-cyanovaleric acid derivatives, targeting both the nitrile and the carboxylic acid derivative functionalities. These reactions are typically catalyzed by acidic or basic conditions.[4]

The hydrolysis of aliphatic nitriles is a two-step process that proceeds via an amide intermediate.[4] The reaction is generally slow and requires heating with either an acid or a base to proceed at a significant rate.[4]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which strongly activates the carbon atom toward nucleophilic attack by water.[5] A series of proton transfers leads to the formation of an amide. This amide can then be further hydrolyzed under the acidic conditions to the corresponding carboxylic acid (in this case, a dicarboxylic acid) and an ammonium salt.[4][5]

-

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile.[6] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide.[7] Under harsher basic conditions (e.g., elevated temperature), the amide is further hydrolyzed to the carboxylate salt.[5] Milder basic conditions may allow for the isolation of the amide intermediate.[8]

Ester and amide derivatives of 4-cyanovaleric acid are also susceptible to hydrolysis.

-

Esters: Ester hydrolysis can be catalyzed by both acids and bases. Base-catalyzed hydrolysis (saponification) is typically faster and irreversible, yielding the carboxylate salt and the corresponding alcohol. Acid-catalyzed hydrolysis is a reversible process. The stability of esters can be influenced by steric hindrance around the carbonyl group.

-

Amides: Amides are generally more stable to hydrolysis than esters.[9] Their hydrolysis requires more forcing conditions, such as prolonged heating in strong acid or base.[9]

Oxidative Degradation

Oxidative degradation can be a significant concern, particularly if the drug substance is exposed to peroxides or atmospheric oxygen, potentially catalyzed by light or metal ions.[10]

-

Oxidation of the Aliphatic Chain: The aliphatic backbone of 4-cyanovaleric acid can be susceptible to radical-mediated oxidation. Strong oxidizing agents, such as hydrogen peroxide or Fenton's reagent (a mixture of H₂O₂ and an iron catalyst), can generate highly reactive hydroxyl radicals that can abstract hydrogen atoms from the carbon chain, leading to a cascade of reactions and potentially chain cleavage.[5][6]

-

Oxidation of the Nitrile Group: While the nitrile group itself is relatively resistant to oxidation, harsh oxidative conditions can lead to its degradation. For instance, hydrogen peroxide in alkaline solutions can oxidize cyanide (which could be formed under extreme conditions) to the cyanate anion (CNO⁻).[11][12]

Thermal Degradation

The thermal stability of 4-cyanovaleric acid derivatives is crucial for manufacturing processes (e.g., drying, milling) and long-term storage.

-

Decarboxylation: Carboxylic acids can undergo thermal decarboxylation, although for simple aliphatic acids, this typically requires high temperatures.[13] The dicarboxylic acid product of hydrolysis, pentanedioic acid (glutaric acid), upon heating, may emit toxic fumes of carbon monoxide and carbon dioxide.[14] Studies on similar dicarboxylic acids show that they can lose water to form cyclic anhydrides.[15]

-

Nitrile Group Stability: Aliphatic nitriles are generally thermally stable. However, at very high temperatures, decomposition can occur, potentially leading to the release of toxic compounds.

Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to degradation.[16] According to ICH Q1B guidelines, photostability testing is a mandatory part of stress testing.[17]

-

Mechanism: Photodegradation often proceeds via a free radical mechanism.[18] While saturated aliphatic chains and nitriles do not have strong chromophores to absorb near-UV or visible light, impurities or interaction with formulation excipients can sensitize the molecule to photodegradation. The energy absorbed can lead to bond cleavage, initiating a degradation cascade.[19]

Pillar II: Stability of Key Derivatives and Biological Reactivity

In drug development, the carboxylic acid moiety of 4-cyanovaleric acid is often derivatized to an ester or an amide to modulate properties like solubility, permeability, or to serve as a prodrug.

Stability Profile of Esters and Amides

| Derivative | Hydrolytic Stability | Rationale |

| Methyl/Ethyl Esters | Moderately stable; susceptible to both acid and base-catalyzed hydrolysis. | The ester linkage is an electrophilic center prone to nucleophilic attack by water or hydroxide ions. Base-catalyzed hydrolysis is generally faster and irreversible.[1] |

| Amides (Primary/Secondary) | More stable than esters. | The lone pair of electrons on the amide nitrogen is delocalized into the carbonyl group, reducing its electrophilicity and making it less susceptible to nucleophilic attack.[9] |

Biological Reactivity: The Nitrile as a Latent Electrophile

A critical consideration for nitrile-containing drugs is the potential for the nitrile group to act as an electrophile and react with biological nucleophiles, most notably the thiol group of cysteine residues in proteins.[20] This can lead to the formation of a covalent adduct, which may be responsible for either the drug's mechanism of action or potential toxicity.[21]

The reaction proceeds via a nucleophilic attack of the thiolate anion on the electrophilic carbon of the nitrile, forming a thioimidate intermediate. This can then evolve into a more stable thiazoline product.[20] The reactivity of aliphatic nitriles with cysteine is generally lower than that of more electron-deficient aromatic or heteroaromatic nitriles.[22] However, this potential for covalent modification must be assessed during preclinical safety studies.

Pillar III: A Practical Guide to Stability Assessment

A robust stability assessment program is built on a foundation of well-designed forced degradation studies and validated stability-indicating analytical methods.

Designing a Forced Degradation Study

The goal of a forced degradation study is to achieve 5-20% degradation of the API to ensure that the analytical method is challenged to separate the degradants from the parent compound.[3] Conditions should be progressively increased in severity until this target is met.

| Stress Condition | Typical Protocol | Rationale & Causality |

| Acid Hydrolysis | 0.1 M to 1 M HCl, reflux for 8-24 hours.[14] | Simulates gastric conditions and tests for acid-labile groups like esters, amides, and nitriles. Elevated temperature accelerates the reaction.[23] |

| Base Hydrolysis | 0.1 M to 1 M NaOH, reflux for 8-24 hours.[14] | Tests for base-labile groups. Saponification of esters and hydrolysis of amides/nitriles are common.[23] |

| Oxidation | 3-30% H₂O₂, room temperature for 24 hours. | Simulates exposure to atmospheric oxygen or peroxide residues. The aliphatic chain is a potential target.[3] |

| Thermal Degradation | Solid API at 60-80°C for up to 7 days.[7] | Assesses the intrinsic thermal stability of the molecule in the solid state, relevant for manufacturing and storage.[24] |

| Photostability | Expose solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m². (ICH Q1B)[17][25] | Evaluates the potential for light-induced degradation. A dark control must be run in parallel to differentiate between thermal and photolytic effects.[25] |

Protocol: Forced Degradation of a 4-Cyanovaleric Acid Derivative

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the 4-cyanovaleric acid derivative in a suitable solvent (e.g., acetonitrile:water 50:50).

-

Acid Hydrolysis:

-

To 5 mL of stock solution, add 5 mL of 1 M HCl.

-

Heat the mixture in a water bath at 80°C for 12 hours.

-

Cool the solution and neutralize with 1 M NaOH. Dilute to a final concentration of ~100 µg/mL for analysis.

-

-

Base Hydrolysis:

-

To 5 mL of stock solution, add 5 mL of 1 M NaOH.

-

Heat the mixture in a water bath at 80°C for 12 hours.

-

Cool the solution and neutralize with 1 M HCl. Dilute to a final concentration of ~100 µg/mL for analysis.

-

-

Oxidative Degradation:

-

To 5 mL of stock solution, add 5 mL of 30% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of ~100 µg/mL for analysis.

-

-

Thermal Degradation:

-

Accurately weigh ~10 mg of the solid API into a glass vial.

-

Place the vial in an oven at 80°C for 48 hours.

-

After exposure, dissolve the solid in the solvent to a known concentration (~100 µg/mL) for analysis.

-

-

Photolytic Degradation:

-

Expose a solution (~100 µg/mL) and a thin layer of the solid API to a calibrated light source as per ICH Q1B guidelines.[17]

-

Simultaneously, prepare control samples wrapped in aluminum foil to protect them from light.

-

Analyze both the exposed and control samples.

-

-

Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.

Developing a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[10] The key requirement is specificity: the ability to resolve the API peak from all potential degradation products and impurities.[4]

Typical Starting HPLC Conditions:

-

Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a versatile starting point for moderately polar compounds like 4-cyanovaleric acid derivatives.[6]

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) is typically required to resolve the parent drug from its more polar degradants.[26]

-

Detection: UV detection is common. The wavelength should be chosen to maximize the response for both the API and potential degradants. A photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis.[4]

-

Column Temperature: Maintaining a constant column temperature (e.g., 30-40°C) is crucial for reproducible retention times.[7]

Conclusion: A Proactive Approach to Stability

The chemical stability of 4-cyanovaleric acid derivatives is a multifaceted issue, governed by the interplay of their nitrile and carboxylic acid functionalities with environmental stressors. A deep, mechanistic understanding of potential degradation pathways—primarily hydrolysis, followed by oxidation, thermal, and photolytic decomposition—is paramount. For drug development professionals, this knowledge is not static; it must be dynamically applied to design robust forced degradation studies and develop validated, stability-indicating analytical methods. By proactively identifying and characterizing degradation products early in the development lifecycle, scientists can build a comprehensive stability profile, enabling the selection of stable derivatives, the design of appropriate formulations, and the establishment of safe and effective medicines. This guide serves as a foundational framework for this critical endeavor, empowering researchers to navigate the complexities of chemical stability with confidence and scientific rigor.

References

-

Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH. (n.d.). PubMed. Retrieved from [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

-

hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

-

Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Electrochemical Degradation and Thermal Deactivation of Valproic Acid Drug. (2021). Int. J. Electrochem. Sci. Retrieved from [Link]

-

Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. (2024). PubMed. Retrieved from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Investigation on thermal reliability and corrosion characteristics of Glutaric acid as an organic phase change material for solar thermal energy storage applications. (n.d.). ResearchGate. Retrieved from [Link]

-

alkayl cyanides (nitriles) and isocyanides. (2020). Mugberia Gangadhar Mahavidyalaya. Retrieved from [Link]

-

Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. (n.d.). PMC - NIH. Retrieved from [Link]

-

Valeronitrile hydrolysis in supercritical water. (n.d.). PubMed. Retrieved from [Link]

-

Oxidative Stress and Postoperative Outcomes: An Umbrella Review of Systematic Reviews and Meta-Analyses. (n.d.). MDPI. Retrieved from [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. Retrieved from [Link]

-

Ionization-reactivity relationships for cysteine thiols in polypeptides. (n.d.). PubMed - NIH. Retrieved from [Link]

-

(PDF) Hydrogen Peroxide Degradation in Cyanobacteria. (n.d.). ResearchGate. Retrieved from [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Publishing. Retrieved from [Link]

-

Homogeneous Catalysis of Valeronitrile Hydrolysis under Supercritical Conditions. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). (n.d.). PMC - NIH. Retrieved from [Link]

-

Decomposition of hydrogen peroxide in alkaline cyanide solutions. (n.d.). ResearchGate. Retrieved from [Link]

-

Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. (n.d.). ResearchGate. Retrieved from [Link]

-

The Efficacy of Hydrogen Peroxide in Mitigating Cyanobacterial Blooms and Altering Microbial Communities across Four Lakes in NY, USA. (n.d.). MDPI. Retrieved from [Link]

-

Validated stability indicating RP-HPLC method for simultaneous determination and in vitro dissolution studies of thiocolchicosid. (2015). Arabian Journal of Chemistry. Retrieved from [Link]

-

Advanced Oxidation of PET-Derived Monomers Using Excimer Radiation and Hydrogen Peroxide: Kinetic and Operational Insights. (n.d.). MDPI. Retrieved from [Link]

-

Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (n.d.). NIH. Retrieved from [Link]

-

Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. (2024). PubMed. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved from [Link]

-

ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. Retrieved from [Link]

-

What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. (2017). Chemistry Stack Exchange. Retrieved from [Link]

-

Environmental Photocatalytic Degradation of Antidepressants with Solar Radiation: Kinetics, Mineralization, and Toxicity. (n.d.). MDPI. Retrieved from [Link]

-

Reaction mechanism of the green synthesis of glutaric acid. (2022). RSC Publishing. Retrieved from [Link]

-

Decomposition of hydrogen peroxide in alkaline cyanide solutions. (n.d.). SciELO South Africa. Retrieved from [Link]

-

Prediction of Chemical Stability of Ibuprofen in Solution: An Accelerated Aging Study. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Characteristics of Oxidative Storage Stability of Canola Fatty Acid Methyl Ester Stabilised with Antioxidants. (n.d.). Neliti. Retrieved from [Link]

-

HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth. (n.d.). CORE. Retrieved from [Link]

-

Cyanide removal from aqueous solution by oxidation with hydrogen peroxide in the presence of activated alumina-supported copper catalyst. (2024). Global NEST Journal. Retrieved from [Link]

-

Glutaric Acid Formula. (n.d.). GeeksforGeeks. Retrieved from [Link]

-

An enhancement strategy for the biodegradation of high-concentration aliphatic nitriles: Utilizing the glucose-mediated carbon catabolite repression mechanism. (2020). PubMed. Retrieved from [Link]

-

Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. (2021). Ingenta Connect. Retrieved from [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

-

Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. (n.d.). ACS Publications. Retrieved from [Link]

-

Photolytic degradation: Significance and symbolism. (n.d.). R Discovery. Retrieved from [Link]

-

Stability-indicating HPLC Method Research Articles - Page 1. (n.d.). R Discovery. Retrieved from [Link]

Sources

- 1. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Fenton reagent to improve organic chemical biodegradability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stability and degradation of (oxy)nitride photocatalysts for solar water splitting - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic mixture stability indicating HPLC method - Int J Pharm Chem Anal [ijpca.org]

- 11. Glutaric acid - Wikipedia [en.wikipedia.org]

- 12. Decomposition of hydrogen peroxide in alkaline cyanide solutions [scielo.org.za]

- 13. Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glutaric Acid Formula - GeeksforGeeks [geeksforgeeks.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. wisdomlib.org [wisdomlib.org]

- 17. database.ich.org [database.ich.org]

- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 19. Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ionization-reactivity relationships for cysteine thiols in polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Characteristics of Oxidative Storage Stability of Canola Fatty Acid Methyl Ester Stabilised with Antioxidants | Journal of Engineering and Technological Sciences [journals.itb.ac.id]

- 22. researchgate.net [researchgate.net]

- 23. ingentaconnect.com [ingentaconnect.com]

- 24. asianpubs.org [asianpubs.org]

- 25. ema.europa.eu [ema.europa.eu]

- 26. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

An In-Depth Technical Guide to the Degradation Products of 4-Cyano-4-methylpentanoic Acid

Abstract

This technical guide provides a comprehensive overview of the potential degradation pathways of 4-Cyano-4-methylpentanoic acid, a crucial chemical intermediate in various synthetic processes. Aimed at researchers, scientists, and professionals in drug development, this document delves into the anticipated degradation products under hydrolytic, oxidative, thermal, and photolytic stress conditions. Furthermore, it outlines a systematic approach for conducting forced degradation studies and presents a robust, stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors for the identification and quantification of the parent compound and its degradation products. This guide is intended to serve as a practical resource for ensuring the quality, stability, and safety of materials and products involving this compound.

Introduction: The Significance of this compound

This compound is a bifunctional molecule containing both a nitrile and a carboxylic acid group. This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and polymer industries. Its presence as a potential impurity or a starting material necessitates a thorough understanding of its stability profile. Degradation of this compound can lead to the formation of unknown impurities, which may impact the safety, efficacy, and manufacturability of the final product. Therefore, a comprehensive understanding of its degradation pathways is paramount for quality control and regulatory compliance.

This guide provides a predictive analysis of the degradation products of this compound based on established chemical principles and data from related structures. It further offers a detailed experimental framework for confirming these predictions and quantifying the degradation.

Predicted Degradation Pathways and Products

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2] Based on the functional groups present in this compound, several degradation pathways can be anticipated under various stress conditions.

Hydrolytic Degradation

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to the corresponding carboxylic acid.[3][4]

-

Acidic Hydrolysis: Under acidic conditions, the nitrile group is expected to hydrolyze to form 4-carbamoyl-4-methylpentanoic acid (DP1) as an intermediate, which upon further hydrolysis, will yield 4-methylpentane-1,4-dicarboxylic acid (DP2) .[3]

-

Basic Hydrolysis: In the presence of a base, the nitrile will hydrolyze to the carboxylate salt of the carboxylic acid.[5] Subsequent acidification will then produce 4-methylpentane-1,4-dicarboxylic acid (DP2) . The intermediate amide, 4-carbamoyl-4-methylpentanoic acid (DP1) , may also be observed.

Caption: Predicted Hydrolytic Degradation Pathway.

Oxidative Degradation

Oxidative degradation, typically induced by reagents like hydrogen peroxide, can lead to a variety of products. The tertiary carbon atom alpha to the nitrile and carboxylic acid groups is a potential site for oxidation.

-

Oxidation of the Nitrile: The reaction of nitriles with hydrogen peroxide can lead to the formation of amides.[6][7][8] Therefore, the formation of 4-carbamoyl-4-methylpentanoic acid (DP1) is also plausible under oxidative conditions.

-

Oxidative Decarboxylation: Carboxylic acids can undergo oxidative decarboxylation, although this often requires specific catalysts or conditions.[9] This could potentially lead to the formation of 3-methyl-3-cyanobutanal (DP3) .

Caption: Predicted Oxidative Degradation Pathways.

Thermal Degradation

At elevated temperatures, carboxylic acids can undergo decarboxylation.[10] The presence of the nitrile group may influence the stability of the molecule.

-

Decarboxylation: The primary anticipated thermal degradation product is 4-methyl-4-cyanobutanoic acid (DP4) resulting from the loss of carbon dioxide from the carboxylic acid group.

-

Dehydration: While less common for simple carboxylic acids, intramolecular dehydration to form a cyclic anhydride is a possibility if a suitable second carboxylic acid group is present, which is not the case here. However, intermolecular anhydride formation between two molecules of this compound could occur at very high temperatures.

Caption: Predicted Thermal Degradation Pathway.

Photolytic Degradation

Photodegradation of aliphatic carboxylic acids can proceed via radical mechanisms.[11][12] The stability will depend on the absorption of UV light by the molecule.

-

Decarboxylation: Similar to thermal degradation, photolytic conditions can induce decarboxylation to form 4-methyl-4-cyanobutanoic acid (DP4) .

-

Radical Reactions: Photolysis can generate radical intermediates, which may lead to a complex mixture of minor degradation products through various recombination and disproportionation reactions.

Experimental Protocol for Forced Degradation Studies

To systematically investigate the degradation of this compound, a forced degradation study should be conducted as per ICH guidelines.[1][2]

Caption: Forced Degradation Experimental Workflow.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

-

Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in the following section.

Stability-Indicating Analytical Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.[2][13] The following method is proposed based on the physicochemical properties of this compound and its predicted degradants.

Chromatographic Conditions

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape. |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reverse-phase chromatography. |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B | A gradient is necessary to elute both the polar degradation products and the less polar parent compound with good resolution and peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Provides reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| UV Detection | 210 nm | Carboxylic acids and nitriles have weak UV absorbance at higher wavelengths; 210 nm provides a more universal detection wavelength for these functional groups. |

| MS Detection | Electrospray Ionization (ESI) in both positive and negative modes | ESI is suitable for polar molecules. Positive mode will detect protonated molecules [M+H]⁺, while negative mode will detect deprotonated molecules [M-H]⁻, providing comprehensive mass information for identification. |

Method Validation

The proposed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[14][15][16] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from all degradation product peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation and Interpretation

The data obtained from the forced degradation studies should be systematically tabulated to facilitate comparison and interpretation.

Table 1: Summary of Predicted Degradation Products of this compound

| Degradation Product ID | Proposed Structure | Chemical Name | Predicted Formation Condition |

| DP1 | CH₃C(CN)(CH₂CH₂CONH₂)COOH | 4-Carbamoyl-4-methylpentanoic acid | Acid/Base Hydrolysis, Oxidation |

| DP2 | CH₃C(COOH)(CH₂CH₂COOH) | 4-Methylpentane-1,4-dicarboxylic acid | Acid/Base Hydrolysis |

| DP3 | CH₃C(CN)(CH₂CHO) | 3-Methyl-3-cyanobutanal | Oxidative Decarboxylation |

| DP4 | CH₃C(CN)(CH₂CH₂COOH) | 4-Methyl-4-cyanobutanoic acid | Thermal/Photolytic Decarboxylation |

The identification of these degradation products would be confirmed by comparing their retention times with those of synthesized standards (if available) and by analyzing their mass spectra obtained from LC-MS analysis. The fragmentation patterns observed in MS/MS experiments would provide crucial structural information for unambiguous identification.[17]

Conclusion

This technical guide provides a predictive framework for understanding the degradation of this compound and a practical approach for its experimental investigation. By anticipating the potential degradation pathways and establishing a robust, stability-indicating analytical method, researchers and drug development professionals can proactively address potential stability issues, ensure product quality, and meet regulatory expectations. The proposed methodologies offer a self-validating system, where the forced degradation studies generate the very impurities that the analytical method is designed to separate and quantify, thereby ensuring its suitability for purpose.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). [Link]

- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47.

- Patel, R. M., & Shah, B. M. (n.d.). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, Volume-3(Issue-3), 1059-1064.

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

-

Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. ACS Publications. (2026, January 15). [Link]

-

LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. ResearchGate. (2021, January 28). [Link]

-

Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. (n.d.). [Link]

-

YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

-

Heterogeneous photocatalytic decomposition of saturated carboxylic acids on titanium dioxide powder. Decarboxylative. Allen J. Bard. (n.d.). [Link]

-

Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase. Environmental Science: Processes & Impacts (RSC Publishing). (2023, January 26). [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. (n.d.). [Link]

-

Mechanism of the Reaction of Nitriles with Alkaline Hydrogen Peroxide. Reactivity of Peroxycarboximidic Acid and Application to Superoxide Ion Reaction. Bulletin of the Chemical Society of Japan. (n.d.). [Link]

-

Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. ResearchGate. (2025, August 7). [Link]

-

Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. (n.d.). [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC. (n.d.). [Link]

-

Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. ResearchGate. (2025, November 18). [Link]

-

Reactions of Hydrogen Peroxide. VII. Alkali-Catalyzed Epoxidation and Oxidation Using a Nitrile as Co-reactant. Sciencemadness.org. (n.d.). [Link]

-

Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. (n.d.). [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ResearchGate. (2023, May 3). [Link]

-

Quantitative Determination of Cyanide in Maesil (Prunus mume) Extracts by HPLCFLD. (n.d.). [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). [Link]

-

A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. (2015, September 1). [Link]

-

Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group - Princeton University. (2022, November 22). [Link]

- EP1212294B1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.

-

Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). [Link]

-

LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. LCGC International - Chromatography Online. (2024, May 13). [Link]

-

Synthesis and spectroscopic characterization of 13 C 4 ‐labeled 4‐cyano‐2‐oxobutyraldehyde semicarbazone: A metabolite of nitrofurazone. ResearchGate. (n.d.). [Link]

-

Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. ResearchGate. (2025, August 6). [Link]

-

Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. (n.d.). [Link]

-

Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. ResearchGate. (n.d.). [Link]

-

A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. (2020, July 31). [Link]

-

Nitrile to Acid - Common Conditions. (n.d.). [Link]

-

FT-ir of (a) 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid (b) Peg... ResearchGate. (n.d.). [Link]

-

Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. Longdom Publishing. (n.d.). [Link]

-

DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie. (n.d.). [Link]

-

Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. (2022, October 4). [Link]

-